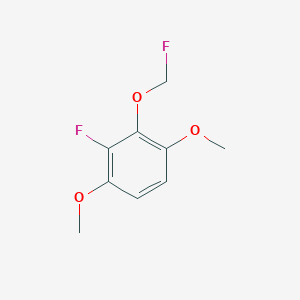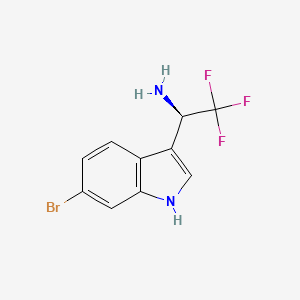
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Conversion to corresponding nitro derivatives.
Reduction: Formation of amines or other substituted derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, nitro, and trifluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but lacks the nitro group.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its chemical properties.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.
Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in chemical synthesis and biological studies.
Properties
Molecular Formula |
C10H9BrF3NO3 |
|---|---|
Molecular Weight |
328.08 g/mol |
IUPAC Name |
4-(3-bromopropyl)-2-nitro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
FOLPBERNHAUJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)


